molecular formula C9H7ClO B041604 Cinnamoyl chloride CAS No. 17082-09-6

Cinnamoyl chloride

Cat. No. B041604
CAS RN: 17082-09-6
M. Wt: 166.6 g/mol
InChI Key: WOGITNXCNOTRLK-VOTSOKGWSA-N
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Description

Cinnamoyl chloride is a versatile chemical compound utilized in various organic synthesis processes. Its importance lies in its reactivity, serving as an intermediate for the synthesis of more complex molecules. This compound is particularly significant in the field of organic chemistry due to its ability to undergo diverse reactions, including polymerization and coupling reactions.

Synthesis Analysis

The synthesis of cinnamoyl chloride involves the reaction of cinnamic acid with thionyl chloride, which is a general procedure for the preparation of acyl chlorides from carboxylic acids. This reaction can be catalyzed by agents such as stannic chloride under microwave irradiation, providing an efficient and rapid synthesis method with high yields (Bian Yan-jiang, 2005).

Molecular Structure Analysis

The molecular structure of cinnamoyl chloride derivatives, such as N-(2-Fluorophenyl)cinnamamide, reveals the geometric configuration and the influence of substituents on the overall molecule's properties. These studies help in understanding the stereochemical aspects and the potential for intermolecular interactions, which are crucial for its reactivity and applications in synthesis (A. Saeed, R. Khera, J. Simpson, 2010).

Chemical Reactions and Properties

Cinnamoyl chloride is involved in various chemical reactions, including cathodic reductions, polymerizations, and cross-coupling reactions. Its reactivity towards cathodic reduction in dry acetone anhydrous lithium perchlorate results in ketonic reaction products, rationalized through the electrogeneration of cinnamoyl free radical (A. Guirado, F. Barba, J. Martin, 1984). Moreover, palladium-catalyzed decarboxylative cross-coupling reactions of cinnamic acid with aryl iodide have been described, showcasing its utility in forming carbon-carbon bonds efficiently (Zhiyong Wang, Q. Ding, Xiaodan He, Jie Wu, 2009).

Physical Properties Analysis

Research on the physical properties of cinnamoyl chloride derivatives, such as its solvolysis in various solvents, provides insights into its behavior in different chemical environments. The effect of added dimethyl sulphoxide on the solvolysis of cinnamoyl chloride in aqueous acetone and acetonitrile highlights the compound's reactivity and the influence of solvents on its solvolysis kinetics (G. Raveendran, S. Neelakumari, 2012).

Chemical Properties Analysis

The chemical properties of cinnamoyl chloride, such as its reactivity in photocuring and synthesis reactions, are crucial for its applications in material science and organic synthesis. The synthesis and photocuring of cinnamoyl trehalose esters exemplify the innovative use of cinnamoyl chloride in developing materials with unique properties and applications (N. Teramoto, M. Shibata, 2007).

Scientific Research Applications

  • Surface Modification and Cross-linking Agent : Cinnamoyl chloride has been used to modify the surface of fumed silica. This functionalized silica can aggregate and cross-link under optical irradiation, creating useful materials for various applications (Kawamura et al., 2016).

  • Chemical Analysis and Water Determination : It serves as a substitute for naphtyloxychlorphosphine in the volumetric determination of small amounts of water. Cinnamoyl chloride meets the necessary requirements, is less expensive, and shows comparable accuracy to phosphine (Nieuwenburg, 1937).

  • Antimicrobial and Cytotoxic Properties : Derivatives of cinnamoyl chloride, particularly those involving cytisine and anabasine alkaloids, have shown promising antimicrobial and cytotoxic activities, indicating potential applications in healthcare and medicine (Nurkenov et al., 2019).

  • Antibacterial Agents : Synthesized substituted cinnamoyl hydrazide compounds under phase-transfer catalysis have shown potential as antibacterial agents, which could have significant implications in the development of new antibiotics and treatments for bacterial infections (Li, 2006).

  • UV-Shielding Applications : Cinnamate-functionalized cellulose nanocrystals (Cin-CNCs), derived from cinnamoyl chloride, have been used as effective UV-shielding nanofillers. These are particularly valuable for sunscreens and transparent polymer films, offering sustainable and environmentally friendly solutions for cosmetic products (Zhang et al., 2019).

  • Antioxidant Activity : Studies have shown that cinnamoyl esters with varying degrees of substitution exhibit antioxidant activity. Higher degrees of substitution result in greater antioxidant activity, suggesting potential applications in health and food industries (Skalková & Csomorová, 2016).

  • Anticancer Potential : Various derivatives of cinnamic acid, related to cinnamoyl chloride, have shown potential as anticancer agents. This includes studies on specific cinnamic amide compounds that exhibit significant anti-tumor properties in vitro (De, Baltas & Bedos-Belval, 2011); (Xiao-kun, 2012).

  • Photo and Thermal Properties : Cinnamoyl Pluronic F-127, a derivative of cinnamoyl chloride, has been studied for its photo and thermal properties, indicating potential use in various industrial applications (Dai & Kim, 2014).

  • Solvolysis Studies : Research has been conducted on the effect of solvents like dimethyl sulfoxide on the solvolysis of cinnamoyl chloride. These studies contribute to a better understanding of chemical reactions and mechanisms, which is crucial for chemical synthesis and pharmaceutical applications (Raveendran & Neelakumari, 2012).

  • Photocrosslinking Materials : The synthesis and characterization of photoresponsive functionalized vinyl cinnamate polymers have been studied. The photocrosslinking mechanism of these materials can have significant applications in materials science and engineering (Ali & Srinivasan, 1997).

Safety And Hazards

Cinnamoyl chloride is harmful if inhaled and causes severe skin burns and eye damage . It may cause respiratory irritation and is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Cinnamoyl chloride has been used in the synthesis of bioactive compounds with antimicrobial potential . Its future directions could involve further exploration of its potential in drug discovery and development .

properties

IUPAC Name

(E)-3-phenylprop-2-enoyl chloride
Source PubChem
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InChI

InChI=1S/C9H7ClO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGITNXCNOTRLK-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Source PubChem
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DSSTOX Substance ID

DTXSID401312860
Record name trans-Cinnamoyl chloride
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Molecular Weight

166.60 g/mol
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Product Name

Cinnamoyl chloride

CAS RN

17082-09-6, 102-92-1
Record name trans-Cinnamoyl chloride
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Record name Cinnamoyl chloride
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Record name Cinnamoyl chloride
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Record name 2-Propenoyl chloride, 3-phenyl-
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Record name Cinnamoyl chloride
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Record name Cinnamoyl Chloride
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Record name CINNAMOYL CHLORIDE
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Synthesis routes and methods I

Procedure details

The polymeric main chain having the above repeating structure was synthesized according to the same procedures as described in Example 1. The side chain was synthesized as follows. First, 1 g (0.006 mol) of cinnamic acid was reacted with 0.71 g (0.006 mol) of thionyl chloride in dichloromethane at a temperature of 35° C. for 1 hour to form cinnamoyl chloride. Then, the cinnamoyl chloride was reacted with 0.98 g (0.006 mol) of 4-hydroxybenzoic acid and an aqueous solution of NaOH/DMSO with stirring for 1 hour at a room temperature. The product was again reacted with thionyl chloride in dichloromethane to form a side chain as follows.
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Synthesis routes and methods II

Procedure details

The styrene carboxylic acid copolymer (20.0g) from Example 7(b) was refluxed with stirring for 2 hours in thionyl chloride (300 ml.) containing N,N-dimethylformamide (3.0 ml.). After cooling to room temperature the mixture was filtered and the polymer washed with chloroform (5 × 100 ml., containing 2% v /v ethanol); and dried in vacuo at 40° to constant weight. The title polymer (21.80g) exhibited μ max (Nujol) 1770 and 1738 cm-1 (C=O) and was yellow-green in colour.
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Synthesis routes and methods III

Procedure details

A cinnamic acid is first prepared by reacting a benzaldehyde with malonic acid in pyridine and piperidine. The cinnamic acid is then reacted with thionyl chloride to produce a cinnamoyl chloride derivative. The HE-CelCN is finally synthesized by reacting HE-cellulose with the cinnamoyl chloride derivative in an inert solvent (such as chloroform, nitrobenzene, chlorobenzene, or the like). The reaction mixture is diluted with methanol, filtered, dried in a vacuum, and milled by a vibrating mill, whereupon the CelCN is obtained.
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Synthesis routes and methods IV

Procedure details

As further shown in FIG. 3, the cinnamoyl chloride aziridine intermediate was dissolved in aqueous acetic acid at 0° C., stirred at this temperature for 10 h and worked up as usual. Purification of the crude mixture by column chromatography and crystallization afforded the open chain cinnamoyl chloride intermediate.
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cinnamoyl chloride aziridine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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